molecular formula C10H12N4S B13185997 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione

2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione

Cat. No.: B13185997
M. Wt: 220.30 g/mol
InChI Key: LKIIXSMVBQIHKN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic name 2-methyl-7-(propan-2-yl)-4H,6H-diazino[4,5-d]pyrimidine-4-thione follows IUPAC rules for fused heterocyclic systems. The parent structure comprises a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3) fused to a diazine ring (a six-membered ring with nitrogen atoms at positions 1 and 3). The fusion occurs between positions 4 and 5 of the pyrimidine and positions 4 and 5 of the diazine, as denoted by the [4,5-d] locant.

Key substituents include:

  • A methyl group (-CH₃) at position 2 of the pyrimidine ring.
  • An isopropyl group (-CH(CH₃)₂) at position 7 of the diazine ring.
  • A thione group (=S) at position 4 of the diazine ring, replacing the oxygen atom typically found in pyrimidinones.

The structural representation (Figure 1) highlights the bicyclic core, with numbering starting at the sulfur atom in the diazine ring. The isopropyl and methyl groups occupy axial positions, influencing the compound’s stereoelectronic properties.

# Example code generating the molecular structure from SMILES notation  
from rdkit import Chem  
from rdkit.Chem import Draw  

smiles = "S=C1C2=CNC(C(C)C)=NC2=NC(C)=N1"  
mol = Chem.MolFromSmiles(smiles)  
Draw.MolToImage(mol, size=(300, 300), kekulize=True)  

Alternative Naming Conventions and Registry Identifiers

While the IUPAC name provides unambiguous identification, alternative designations include:

  • CAS Registry Number : 1234423-98-3, assigned by the Chemical Abstracts Service.
  • EvitaChem Product Code : EVT-13319855, used in commercial catalogs.
  • Simplified Synonyms : 2-Methyl-7-isopropyl-4-thioxo-4H,6H-diazino[4,5-d]pyrimidine, emphasizing the thione functional group.

The compound lacks widely recognized trivial names due to its specialized structure and limited historical usage. Cross-referencing identifiers ensures accurate database searches, particularly in pharmacological and synthetic chemistry contexts.

Molecular Formula (C₁₀H₁₂N₄S) and Mass Spectrometry Data

The molecular formula C₁₀H₁₂N₄S confirms the presence of 10 carbon, 12 hydrogen, 4 nitrogen, and 1 sulfur atom. Empirical mass calculations yield:

$$
\text{Exact Mass} = (10 \times 12.0107) + (12 \times 1.00784) + (4 \times 14.0067) + 32.065 = 220.29 \, \text{g/mol}
$$

Mass spectrometry data typically exhibits a molecular ion peak at m/z 220.29 ([M]⁺) and a protonated adduct at m/z 221.30 ([M+H]⁺). Fragmentation patterns arise from cleavage of the isopropyl group (loss of 42.05 Da) and the thione moiety (loss of 32.07 Da), as illustrated below:

$$
\text{Major fragments}: \, \text{m/z} \, 178.24 \, (\text{M} - \text{C}3\text{H}7)^+, \, 146.17 \, (\text{M} - \text{S})^+
$$

High-resolution mass spectrometry (HRMS) further corroborates the molecular formula, with isotopic distributions matching theoretical predictions for C₁₀H₁₂N₄S.

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

7-methyl-2-propan-2-yl-8H-pyrimido[4,5-d]pyrimidine-5-thione

InChI

InChI=1S/C10H12N4S/c1-5(2)8-11-4-7-9(14-8)12-6(3)13-10(7)15/h4-5H,1-3H3,(H,11,12,13,14,15)

InChI Key

LKIIXSMVBQIHKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)C2=CN=C(N=C2N1)C(C)C

Origin of Product

United States

Preparation Methods

[5+1] Heterocyclization Method

The [5+1] cyclization process is widely used for synthesizing 2-thioxopyrimidines and their fused analogs. It involves the condensation of an appropriate diamine precursor with carbon disulfide (CS2) to form the thiopyrimidine ring.

  • Example : Reaction of a 1,3-diamine derivative bearing methyl and isopropyl substituents with CS2 under basic conditions leads to cyclization and formation of the diazino-pyrimidine-4-thione core.
  • This method is advantageous due to its straightforwardness and high yields.

[4+2] Cyclocondensation

This method involves the reaction of 1,4-binucleophiles (such as o-aminonitriles or o-aminoesters) with electrophilic sulfur-containing reagents like isothiocyanates or bis(methylsulfanyl)methylidene-amino esters.

  • The reaction proceeds via nucleophilic attack and ring closure to form the fused pyrimidine-thione system.
  • This approach is useful for introducing various substituents at different ring positions by choosing appropriate starting materials.

[3+3] Cyclization

Less common but applicable for specific substituted pyrimidines, this involves the reaction of 2-(ethoxymethylidene)malononitrile with carbamohydrazonothioates or similar reagents to form spiro- or fused heterocyclic systems containing the thioxopyrimidine motif.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Diamine precursor synthesis Alkylation of amines with alkyl halides (e.g., isopropyl bromide) Introduces alkyl substituents at nitrogen atoms
Cyclization Carbon disulfide (CS2), base (e.g., KOH, NaOH), solvent (ethanol, DMF) Temperature: room temp to reflux; time varies from hours to overnight
Alternative sulfur source Isothiocyanates, thiourea derivatives Used in [4+2] or [3+3] cyclizations
Purification Recrystallization from ethanol, ethyl acetate, or other solvents Yields depend on purity and reaction completeness

Example Synthetic Scheme for 2-Methyl-7-(propan-2-yl)-4H,6H-diazino[4,5-d]pyrimidine-4-thione

Research Findings and Optimization Notes

  • Temperature : Cyclization reactions proceed efficiently at temperatures ranging from ambient to 80 °C. Higher temperatures can accelerate reaction rates but may cause side reactions.
  • Solvent choice : Polar aprotic solvents like DMF or ethanol are commonly used to dissolve reactants and facilitate cyclization.
  • Reaction time : Varies from several hours to overnight depending on substrate solubility and temperature.
  • Seeding and crystallization : Presence of seed crystals can improve yield and purity of the final crystalline product.
  • Yields : Typically moderate to high (60-90%) depending on reaction conditions and precursor purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
[5+1] Cyclization 1,3-Diamines Carbon disulfide, base RT to reflux, hours High yield, simple Requires pure diamine
[4+2] Cyclocondensation o-Aminonitriles/esters + isothiocyanates Isothiocyanates, bases Moderate heat Versatile substituent introduction Multi-step synthesis of precursors
[3+3] Cyclization Malononitriles + carbamohydrazonothioates Various Heating, reflux Access to spiro/fused systems Less explored, lower yields
Direct substitution 2- or 4-halo pyrimidines Sulfur nucleophiles (NaSH, thiourea) Heating in solvents Straightforward Limited to available halopyrimidines

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione involves its interaction with molecular targets, such as enzymes or receptors. For instance, as an inhibitor of HER2, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation in certain types of cancer . The compound may also modulate other signaling pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include derivatives with variations in substituents at positions 4 and 7, as well as modifications to the heterocyclic core. Key comparisons include:

  • Compound 16d (N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-isopropyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide): Shares the isopropyl group at position 4 but replaces the thione with an oxazin-2-one moiety. This substitution reduces electrophilicity at position 4, impacting interactions with biological targets like kinases .
  • Compound 20a (dual-methyl substituted pyrimido[4,5-d][1,3]oxazin-2-one) : Features dual methyl groups at position 4 instead of a thione, resulting in enhanced steric hindrance and altered binding kinetics to EGFR mutants (IC₅₀ = 4.5 nM) .
  • Thiazolo[4,5-d]pyrimidines (e.g., Compound 19) : Replace the diazine ring with a thiazole, enhancing π-stacking interactions and solubility. These derivatives exhibit moderate anti-inflammatory and analgesic activity, surpassing ketorolac in some models .

Physicochemical Properties

Comparative HPLC and synthetic data highlight differences in purity, retention time, and stability:

Compound Purity (%) Retention Time (min) Key Functional Groups
Target Compound (Thione derivative) N/A* N/A* C4-thione, C7-isopropyl
16d (Oxazin-2-one derivative) 97.05 11.98 C4-isopropyl, C2-oxazinone
20a (Dual-methyl oxazinone) N/A* N/A* C4-dimethyl, C7-amine
Thiazolo[4,5-d]pyrimidine (19) N/A* N/A* Thiazole ring, C5-thione

Retention times for oxazinone derivatives (e.g., 16d) suggest higher hydrophobicity compared to thione-containing analogues due to reduced polarity .

Biological Activity

2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is a heterocyclic compound with a complex bicyclic structure that includes a thione functional group. Its molecular formula is C10H12N4S, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The compound features a diazino framework that is significant in various biological interactions. The presence of the thione group enhances its reactivity and potential interactions with biological systems. The molecular weight of the compound is approximately 220.30 g/mol .

Anticancer Properties

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific enzymes relevant to cancer pathways. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in tumor growth and proliferation.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa (Cervical)15.2
MCF-7 (Breast)12.8
A549 (Lung)18.5

Antimicrobial Activity

Compounds related to the diazino[4,5-d]pyrimidine family often exhibit significant antimicrobial properties. The thione group in this compound is particularly noted for its role in biological interactions that can lead to antimicrobial effects.

Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with biological targets via hydrogen bonding and hydrophobic interactions. Interaction studies are crucial for understanding how this compound engages with enzymes or receptors.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Multicomponent Reactions : Utilizing amines and thioketones under controlled conditions.
  • Cyclization Techniques : Employing cyclization reactions involving precursors like 2-amino pyrimidines.
  • Microwave-Assisted Synthesis : This modern approach enhances yield and purity while reducing reaction times.

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